molecular formula C8H7F4NO2 B15203995 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline

5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline

Cat. No.: B15203995
M. Wt: 225.14 g/mol
InChI Key: PZTBIHXZQZSAMQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine with the molecular formula C₈H₇F₄NO₂. Its structure features:

  • A fluoro substituent at the 5-position.
  • A methoxy group at the 2-position.
  • A trifluoromethoxy group at the 4-position.
  • An amino group at the 1-position.

Applications
Fluorinated anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making such compounds valuable in drug design .

Properties

Molecular Formula

C8H7F4NO2

Molecular Weight

225.14 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7F4NO2/c1-14-7-3-6(15-8(10,11)12)4(9)2-5(7)13/h2-3H,13H2,1H3

InChI Key

PZTBIHXZQZSAMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 5-fluoro-2-methoxyaniline with trifluoromethoxybenzene under specific conditions. The reaction typically requires a strong base, such as sodium hydride, and is conducted in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The compound’s amino group (-NH₂) and electron-deficient aromatic ring participate in substitution reactions:

  • Diazotization and Sandmeyer Reactions :
    Diazotization with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which undergoes substitution with nucleophiles (e.g., CN⁻, I⁻). For example:

    Diazonium salt+CuCN5-Fluoro-2-methoxy-4-(trifluoromethoxy)benzonitrile+N2\text{Diazonium salt} + \text{CuCN} \rightarrow \text{5-Fluoro-2-methoxy-4-(trifluoromethoxy)benzonitrile} + \text{N}_2 \uparrow

    Yields range from 60–75% under optimized conditions.

  • Electrophilic Aromatic Substitution :
    The trifluoromethoxy group deactivates the ring, directing electrophiles to the meta position relative to itself. Nitration (HNO₃/H₂SO₄) produces the 3-nitro derivative, while sulfonation (H₂SO₄/SO₃) yields the 3-sulfo analog.

Table 1: Substitution Reaction Conditions and Products

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
DiazotizationNaNO₂, HCl, 0–5°CDiazonium intermediate
Sandmeyer CyanationCuCN, ΔBenzonitrile derivative70
NitrationHNO₃, H₂SO₄, 50°C3-Nitro-5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline65

Oxidation and Reduction

  • Oxidation :
    The amino group is oxidized to a nitroso (-NO) or nitro (-NO₂) group using H₂O₂/Fe³⁺ or KMnO₄, respectively. Over-oxidation risks ring degradation.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if introduced) back to amines, though this is less common for the native compound.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions after halogenation:

  • Suzuki-Miyaura Coupling :
    Bromination (NBS, AIBN) introduces Br at the para position to the amino group. Subsequent coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives.

Table 2: Bromination and Coupling Parameters

StepReagents/ConditionsProductYield (%)Source
BrominationNBS, AIBN, CCl₄, reflux5-Fluoro-2-methoxy-4-(trifluoromethoxy)-3-bromoaniline82
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, ΔBiaryl derivative68–75

Derivatization for Bioactive Molecules

The amino group reacts with carbonyl compounds to form Schiff bases or with acyl chlorides to yield amides. For example:

Aniline+RCOClRCONH-Ar+HCl\text{Aniline} + \text{RCOCl} \rightarrow \text{RCONH-Ar} + \text{HCl}

These derivatives are intermediates in anticancer agents (e.g., trifluoromethoxy-containing proguanil analogs) .

Mechanistic Insights

  • Electronic Effects :
    The trifluoromethoxy group (-OCF₃) withdraws electrons via inductive effects, reducing ring electron density and directing electrophiles to the meta position.

  • Steric Effects :
    Bulky substituents hinder reactions at adjacent positions, favoring regioselectivity in substitution.

Comparison with Analogous Compounds

CompoundKey DifferencesReactivity Trends
2-Bromo-5-(trifluoromethoxy)anilineBromine substituent enhances electrophilic substitutionHigher halogenation yields
4-Fluoro-3-(trifluoromethoxy)anisoleMethoxy group increases electron densityFaster nitration but lower regioselectivity

Scientific Research Applications

5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline with structurally related aromatic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline C₈H₇F₄NO₂ ~225* - 5-F, 2-OCH₃, 4-OCF₃, 1-NH₂ High lipophilicity; potential drug intermediate
4-(Trifluoromethoxy)aniline C₇H₆F₃NO 177.12 461-82-5 4-OCF₃, 1-NH₂ Simpler structure; lower steric hindrance
5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline C₁₂H₁₇FN₃O 221.24 878155-86-3 5-F, 2-OCH₃, 4-piperazinyl Enhanced solubility due to piperazinyl group
2-Chloro-4-(trifluoromethoxy)aniline C₇H₅ClF₃NO 217.57 69695-61-0 2-Cl, 4-OCF₃, 1-NH₂ Higher reactivity in nucleophilic substitution
3-Methoxy-4-(trifluoromethyl)aniline C₈H₈F₃NO 191.15 106877-20-7 3-OCH₃, 4-CF₃, 1-NH₂ Strong electron-withdrawing CF₃ group
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline C₇H₄BrF₄N 274.01 - 4-Br, 2-F, 5-CF₃ Bromine enhances cross-coupling utility

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) but more than methoxy (-OCH₃). This balance influences reactivity in electrophilic aromatic substitution .
  • Solubility : Piperazinyl derivatives (e.g., CAS 878155-86-3) exhibit improved aqueous solubility due to the basic nitrogen in the piperazine ring .

Biological Activity

5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline is a fluorinated aromatic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom, a methoxy group, and a trifluoromethoxy group attached to an aniline core. Its chemical structure can be represented as follows:

  • Chemical Formula : C8H7F4N O2
  • Molecular Weight : 227.14 g/mol

This unique combination of functional groups contributes to its biological properties and pharmacological potential.

The biological activity of 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability. The presence of the methoxy group can also influence the compound's ability to interact with biological macromolecules through hydrogen bonding.

Biological Activity Overview

Research indicates that 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. The trifluoromethoxy group may contribute to this increased activity by enhancing binding affinity to bacterial targets .
  • Anticancer Potential : Fluorinated anilines have been explored for their anticancer properties. The substitution pattern in 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline may enhance its efficacy against certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies on similar fluorinated compounds suggest that the position and nature of substituents significantly influence biological activity. For instance:

Substituent PositionActivity TypeObservations
ParaAntimicrobialIncreased potency with trifluoromethyl groups
MetaAnticancerEnhanced efficacy with methoxy substitution
OrthoEnzyme InhibitionImproved binding affinity observed

The introduction of electron-withdrawing groups like trifluoromethyl can increase the acidity of adjacent functional groups, enhancing their reactivity and interaction with biological targets .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating various fluorinated anilines found that those with trifluoromethoxy groups exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Anticancer Efficacy : In vitro assays demonstrated that 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value significantly lower than non-fluorinated analogs. This suggests a potential role in cancer therapeutics .
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, which could be leveraged for drug development targeting metabolic diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. A plausible route includes:

Nitration : Introduce a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) at -20°C to 80°C .

Fluorination and Methoxy Group Introduction : Halogen exchange (e.g., using KF in polar aprotic solvents) for fluorine substitution, followed by methoxylation via nucleophilic aromatic substitution (e.g., NaOMe/Cu catalyst) .

Trifluoromethoxy Installation : Employ (trifluoromethyl)copper intermediates or direct trifluoromethylation under radical conditions .

  • Critical Conditions : Temperature control during nitration prevents over-oxidation, while anhydrous conditions for fluorination minimize hydrolysis. Catalysts like Pd for coupling reactions improve regioselectivity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethoxy (-OCF₃) and fluorine substituents, while ¹H NMR resolves methoxy (-OCH₃) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₈H₆F₄NO₂) and detects isotopic patterns for bromine/chlorine impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethoxy and methoxy groups influence the reactivity and regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing effect via σ-withdrawal and π-conjugation, directing electrophiles to the meta position relative to the substituent .
  • Methoxy (-OCH₃) : Electron-donating via resonance, activating the ring and directing electrophiles to ortho/para positions.
  • Competing Effects : In 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline, the trifluoromethoxy group dominates due to its stronger electron withdrawal, leading to preferential substitution at the 6-position (meta to -OCF₃) . Confirmation via computational modeling (DFT) or Hammett σ constants is recommended.

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of analogs (e.g., 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline vs. 5-Fluoro derivatives) to identify substituent effects. For example, nitro groups enhance redox activity but reduce bioavailability .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies to differentiate modes of action. Fluorine’s electronegativity may enhance target binding, while methoxy groups improve solubility .
  • Data Normalization : Control for variables like cell line specificity (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration) to isolate compound-specific effects .

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